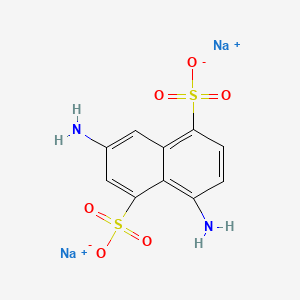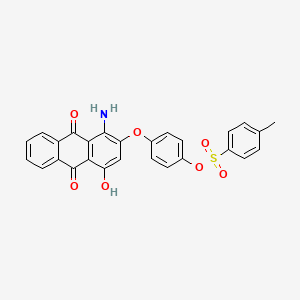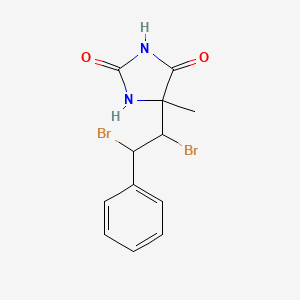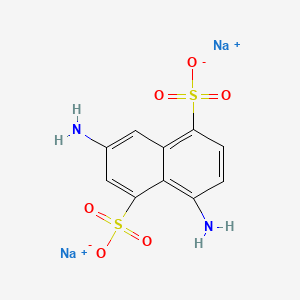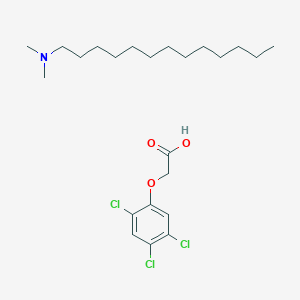
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate: is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which combines a quaternary ammonium group with a trichlorophenoxyacetate moiety, making it a versatile agent in different chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate typically involves the reaction of N,N-dimethyltridecylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N-dimethyltridecylamine: This is achieved by the alkylation of tridecylamine with dimethyl sulfate or methyl iodide.
Reaction with 2,4,5-trichlorophenoxyacetic acid: The prepared N,N-dimethyltridecylamine is then reacted with 2,4,5-trichlorophenoxyacetic acid in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the trichlorophenoxyacetate moiety can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is employed as a surfactant and antimicrobial agent. It is used in the formulation of disinfectants and antiseptics due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents due to its surfactant properties .
Wirkmechanismus
The mechanism of action of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound also interferes with the function of membrane-bound proteins, further enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltetradecylamine: Similar in structure but with a different alkyl chain length.
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a shorter alkyl chain.
2,4,5-Trichlorophenoxyacetic acid: The parent compound used in the synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
Uniqueness: this compound is unique due to its combination of a long alkyl chain with a trichlorophenoxyacetate moiety, providing both surfactant and antimicrobial properties. This dual functionality makes it particularly useful in applications requiring both properties .
Eigenschaften
CAS-Nummer |
2464-48-4 |
|---|---|
Molekularformel |
C23H38Cl3NO3 |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
N,N-dimethyltridecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C15H33N.C8H5Cl3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h4-15H2,1-3H3;1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
VXQIVEOMYXLCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


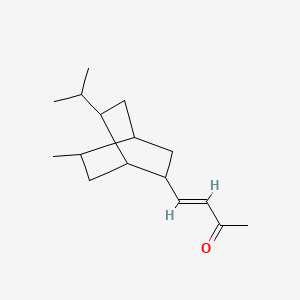

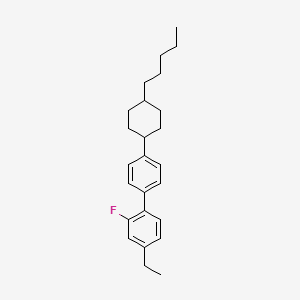
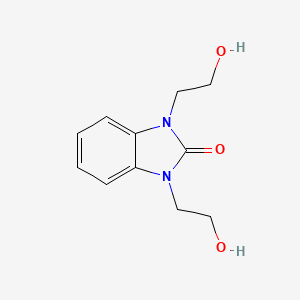

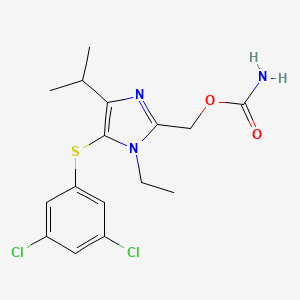
![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
